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Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused

by multidrug-resistant Gram-negative bacteria. However, the increasing incidence of colistin
resistance threatens its clinical efficacy. This resistance is often inducible and mediated by

complex regulatory pathways that modify the bacterial outer membrane, reducing colistin's

binding affinity. This technical guide provides an in-depth overview of the core molecular

mechanisms, experimental protocols to study them, and quantitative data on the key genetic

determinants of colistin-inducible resistance.

The primary mechanism of colistin resistance involves the modification of the lipid A moiety of

lipopolysaccharide (LPS), the initial target of colistin. This modification, typically the addition of

phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net

negative charge of the outer membrane, thereby weakening the electrostatic interaction with

the cationic colistin molecule.[1][2] This process is tightly regulated by two-component

systems (TCS), primarily PhoPQ and PmrAB, and is often triggered by environmental signals,

including the presence of colistin itself.

Core Signaling Pathways
The induction of colistin resistance is predominantly governed by the interconnected PhoPQ

and PmrAB two-component systems.
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The PhoPQ and PmrAB Regulatory Network
The PhoPQ system acts as a sensor of environmental cues such as low magnesium

concentrations and the presence of cationic antimicrobial peptides, including colistin.[3] Upon

activation, the sensor kinase PhoQ autophosphorylates and subsequently transfers the

phosphate group to the response regulator PhoP.[3] Phosphorylated PhoP (PhoP-P) then acts

as a transcriptional regulator, upregulating the expression of genes that contribute to outer

membrane remodeling.

A key target of PhoP-P is the pmrD gene, which in turn can activate the PmrAB system.[4] The

PmrAB system, consisting of the sensor kinase PmrB and the response regulator PmrA,

directly controls the expression of the pmrC (also known as eptA) gene and the pmrHFIJKLM

operon (also known as the arnBCADTEF operon).[2][5] The pmrC gene product is responsible

for the addition of PEtN to lipid A, while the arn operon mediates the synthesis and transfer of

L-Ara4N to lipid A.[2][6]

In some bacteria, such as Klebsiella pneumoniae, the PhoPQ system can also directly activate

the arn operon.[7]

The Role of mgrB
In Klebsiella pneumoniae and other Enterobacteriaceae, the mgrB gene encodes a small

transmembrane protein that acts as a negative feedback regulator of the PhoPQ system.[8][9]

MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity,

thereby keeping the PhoPQ system in a deactivated state.[4] Mutations, insertions, or deletions

in the mgrB gene lead to its inactivation, resulting in the constitutive activation of the PhoPQ

pathway, subsequent upregulation of the arn operon, and high-level colistin resistance.[8][9]

Quantitative Data on Colistin Resistance
The following tables summarize quantitative data on the impact of mutations in key regulatory

genes on colistin resistance and the corresponding changes in gene expression.

Table 1: Minimum Inhibitory Concentration (MIC) of Colistin in Strains with Different Genetic
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Organism
Wild-Type
Colistin MIC
(µg/mL)

Mutant
Gene(s)

Mutation
Type

Resistant
Colistin MIC
(µg/mL)

Reference(s
)

Klebsiella

pneumoniae
1 mgrB

Gln30*

(premature

stop codon)

32 [4]

Klebsiella

pneumoniae
≤2 mgrB

IS5-like

insertion
>128 [10]

Klebsiella

pneumoniae
0.5 - 2 mgrB C28G 16 - >128 [10]

Klebsiella

pneumoniae
0.5 pmrB T157P 64 [8]

Klebsiella

pneumoniae
≤2 phoQ L30Q 16 [10]

Escherichia

coli
0.25 pmrB L14R 64 [11]

Table 2: Fold Change in Gene Expression in Colistin-Resistant Strains Compared to

Susceptible Strains
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Organism
Resistant
Strain
(Mutation)

Gene
Fold Change
in Expression

Reference(s)

Klebsiella

pneumoniae
mgrB mutant phoP 2-3 [4]

Klebsiella

pneumoniae
mgrB mutant phoQ 2-3 [4]

Klebsiella

pneumoniae
mgrB mutant pmrD 2-3 [4]

Klebsiella

pneumoniae

Colistin-resistant

isolates
pmrC ~2-12 [12]

Klebsiella

pneumoniae

Colistin-resistant

isolates
pmrK (arnB) ~2-15 [12]

Acinetobacter

baumannii

Colistin-resistant

isolates
pmrA Increased [6]

Pseudomonas

aeruginosa
Colistin exposure arn operon Upregulated [13]

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate colistin-

inducible resistance.

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Colistin sulfate stock solution
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96-well microtiter plates

Bacterial inoculum (prepared to 0.5 McFarland standard)

Incubator (35°C ± 2°C)

Procedure:

Prepare serial two-fold dilutions of colistin sulfate in CAMHB in a 96-well microtiter plate.

The final volume in each well should be 50 µL, and the concentration range should typically

span from 0.125 to 128 µg/mL.

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this

suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate,

including a growth control well (no colistin) and a sterility control well (no bacteria).

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

The MIC is defined as the lowest concentration of colistin that completely inhibits visible

bacterial growth.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
Materials:

RNA extraction kit

cDNA synthesis kit

SYBR Green or TaqMan-based qPCR master mix

qRT-PCR instrument

Primers for target genes (e.g., phoP, phoQ, pmrA, pmrB, mgrB, pmrC, arnB) and a

housekeeping gene (e.g., rpoB, 16S rRNA).
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Procedure:

RNA Extraction: Grow bacterial cultures to mid-log phase with and without colistin induction

(sub-MIC concentration). Extract total RNA using a commercial kit according to the

manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse

transcription kit.

qRT-PCR:

Set up the qPCR reaction with the cDNA template, primers for the target and

housekeeping genes, and the qPCR master mix.

A typical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by

40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1

minute.

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method,

normalizing the expression of the target genes to the housekeeping gene.

Table 3: Example Primer Sequences for qRT-PCR in Klebsiella pneumoniae
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Gene
Forward Primer (5'
- 3')

Reverse Primer (5' -
3')

Reference(s)

phoP
GCGATATCGGTCGT

TATTTCG

CGGTAGAAGCCGAT

GTTGTT
[14]

phoQ
GCGCTTTCTGCCGT

TATTAT

GTTGCCGATGTTGT

AGTTGC
[14]

pmrA
CGGTCAGCAGTATC

TTGGTG

GCGTAGTAGTTGCC

GATGTT
[14]

pmrB
GCTTGTCGTCGTTG

TTATCG

GTAGCCGATGTTGC

CGTAGT
[14]

mgrB
ATGAAAAAATCAATT

ATTGCTCG

TTAGCGCTTTATTTT

TTCTTTGC
[14]

pmrC
GCTTGTCGTCGTTG

TTATCG

GTAGCCGATGTTGC

CGTAGT

pmrK (arnB)
GCGCTTTCTGCCGT

TATTAT

GTTGCCGATGTTGT

AGTTGC

rpoB (housekeeping)
GCGATATCGGTCGT

TATTTCG

CGGTAGAAGCCGAT

GTTGTT

Construction of Gene Knockouts and Complementation
This protocol describes the generation of an isogenic mgrB knockout in K. pneumoniae using

the λ Red recombinase system and subsequent complementation.[15][16]

Materials:

K. pneumoniae strain of interest

pKD46 plasmid (expressing λ Red recombinase)

pKD4 plasmid (template for kanamycin resistance cassette)
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Primers to amplify the resistance cassette with flanking regions homologous to the target

gene (mgrB)

pCR-Blunt II-TOPO vector (or similar) for cloning the wild-type mgrB gene

Electroporator and cuvettes

Procedure:

Generation of mgrB Knockout:

Transform K. pneumoniae with the temperature-sensitive pKD46 plasmid and select for

transformants at 30°C.

Induce the expression of the λ Red recombinase by adding L-arabinose to the culture.

Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp

extensions homologous to the regions flanking the mgrB gene.

Electroporate the purified PCR product into the arabinose-induced K. pneumoniae

containing pKD46.

Select for kanamycin-resistant colonies at 37°C (to cure the pKD46 plasmid).

Confirm the mgrB knockout by PCR and sequencing.

Complementation of the mgrB Knockout:

Amplify the full-length wild-type mgrB gene, including its promoter region, from the

parental K. pneumoniae strain.

Clone the amplified mgrB fragment into a suitable expression vector (e.g., pCR-Blunt II-

TOPO).[17][18]

Transform the resulting complementation plasmid into the mgrB knockout strain.

Select for transformants on appropriate antibiotic-containing media.
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Confirm the restoration of colistin susceptibility by determining the MIC.

Lipid A Extraction and Analysis by MALDI-TOF Mass
Spectrometry
Materials:

Bacterial culture

Isobutyric acid, ammonium hydroxide, methanol, chloroform

Dowex 50W-X8 resin

MALDI-TOF mass spectrometer

MALDI matrix (e.g., Norharmane or 2,5-dihydroxybenzoic acid)

Procedure:

Lipid A Extraction:

Harvest bacterial cells from a culture and wash them with phosphate-buffered saline.

Resuspend the cell pellet in a mixture of isobutyric acid and 1 M ammonium hydroxide

(5:3, v/v).

Incubate at 100°C for 1-2 hours with occasional vortexing to hydrolyze the LPS and

release lipid A.

Cool the mixture on ice, centrifuge, and transfer the supernatant to a new tube.

Add an equal volume of water, freeze-dry the sample, and wash the lyophilized material

with methanol.

Extract the lipid A from the pellet using a mixture of chloroform:methanol:water.

MALDI-TOF MS Analysis:
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Mix the extracted lipid A with a suitable MALDI matrix solution.

Spot the mixture onto a MALDI target plate and allow it to air dry.

Analyze the sample using a MALDI-TOF mass spectrometer in the negative ion reflectron

mode.[19][20]

The resulting mass spectrum will show peaks corresponding to the different lipid A

species. The addition of PEtN or L-Ara4N will result in characteristic mass shifts of +123

Da and +131 Da, respectively.
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Caption: Signaling pathways of colistin-inducible resistance.
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Experimental Workflow
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Caption: Experimental workflow for investigating colistin resistance.

Conclusion
Understanding the intricate pathways of colistin-inducible resistance is paramount for the

development of effective strategies to combat multidrug-resistant pathogens. The two-

component systems PhoPQ and PmrAB, along with the negative regulator MgrB, form the core

of a complex regulatory network that ultimately leads to the modification of lipid A and reduced

susceptibility to colistin. The experimental protocols and quantitative data presented in this

guide provide a framework for researchers to investigate these resistance mechanisms, identify
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novel therapeutic targets, and develop diagnostic tools to preserve the efficacy of this last-

resort antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Upregulation of pmrA, pmrB, pmrC, phoQ, phoP, and arnT genes contributing to
resistance to colistin in superbug Klebsiella pneumoniae isolates from human clinical
samples in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

2. The Plasmid-Mediated Kluyvera-Like arnBCADTEF Operon Confers Colistin
(Hetero)Resistance to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

3. Journal of Microbiology and Infectious Diseases [jmidonline.org]

4. In vivo Emergence of Colistin Resistance in Carbapenem-Resistant Klebsiella
pneumoniae Mediated by Premature Termination of the mgrB Gene Regulator - PMC
[pmc.ncbi.nlm.nih.gov]

5. Resistance to Colistin Associated with a Single Amino Acid Change in Protein PmrB
among Klebsiella pneumoniae Isolates of Worldwide Origin - PMC [pmc.ncbi.nlm.nih.gov]

6. Molecular evaluation of colistin-resistant gene expression changes in Acinetobacter
baumannii with real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

7. scispace.com [scispace.com]

8. Colistin Resistance Mechanisms in Klebsiella pneumoniae Strains from Taiwan - PMC
[pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. Colistin Resistance Among Multiple Sequence Types of Klebsiella pneumoniae Is
Associated With Diverse Resistance Mechanisms: A Report From India - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and
Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b093849?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8092862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8092862/
https://www.jmidonline.org/index.php?mno=207467&html=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4136042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4136042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5708186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5708186/
https://scispace.com/pdf/molecular-characterization-of-the-phopq-pmrd-pmrab-mediated-5bn4yblhnn.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394772/
https://www.mdpi.com/2414-6366/7/12/414
https://pmc.ncbi.nlm.nih.gov/articles/PMC7937630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7937630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7937630/
https://www.researchgate.net/figure/Fold-changes-SD-in-the-expression-of-pmrC-and-pmrK-genes-among-colistin-resistant-K_fig1_349499528
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. researchgate.net [researchgate.net]

14. MgrB Alterations Mediate Colistin Resistance in Klebsiella pneumoniae Isolates from Iran
- PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. frontiersin.org [frontiersin.org]

17. Genetic Manipulation of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

18. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass
Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial
Susceptibility Testing [frontiersin.org]

19. Direct detection of lipid A on intact Gram-negative bacteria by MALDI-TOF mass
spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

20. A Novel Lipid-Based MALDI-TOF Assay for the Rapid Detection of Colistin-Resistant
Enterobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Colistin-Inducible Resistance Pathways: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093849#colistin-inducible-resistance-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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